Cas no 1909336-33-9 (5H,6H,7H,8H,9H-cycloheptabpyridin-7-one hydrochloride)
5H,6H,7H,8H,9H-cycloheptabpyridin-7-one hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 5H,6H,7H,8H,9H-cyclohepta[b]pyridin-7-one hydrochloride
- AT25963
- 5,6,8,9-tetrahydrocyclohepta[b]pyridin-7-one;hydrochloride
- 5,6,8,9-TETRAHYDRO-7H-CYCLOHEPTA[B]PYRIDIN-7-ONE HCL
- 5H,6H,7H,8H,9H-cycloheptabpyridin-7-one hydrochloride
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- MDL: MFCD29060529
- Inchi: 1S/C10H11NO.ClH/c12-9-4-3-8-2-1-7-11-10(8)6-5-9;/h1-2,7H,3-6H2;1H
- InChI Key: GOENNMWTYLKYSP-UHFFFAOYSA-N
- SMILES: Cl.O=C1CCC2C(=CC=CN=2)CC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 179
- Topological Polar Surface Area: 30
5H,6H,7H,8H,9H-cycloheptabpyridin-7-one hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AW44059-10g |
5H,6H,7H,8H,9H-cyclohepta[b]pyridin-7-one hydrochloride |
1909336-33-9 | 95% | 10g |
$3331.00 | 2024-04-20 | |
| A2B Chem LLC | AW44059-50mg |
5H,6H,7H,8H,9H-cyclohepta[b]pyridin-7-one hydrochloride |
1909336-33-9 | 95% | 50mg |
$212.00 | 2024-04-20 | |
| A2B Chem LLC | AW44059-100mg |
5H,6H,7H,8H,9H-cyclohepta[b]pyridin-7-one hydrochloride |
1909336-33-9 | 95% | 100mg |
$301.00 | 2024-04-20 | |
| A2B Chem LLC | AW44059-250mg |
5H,6H,7H,8H,9H-cyclohepta[b]pyridin-7-one hydrochloride |
1909336-33-9 | 95% | 250mg |
$415.00 | 2024-04-20 | |
| A2B Chem LLC | AW44059-500mg |
5H,6H,7H,8H,9H-cyclohepta[b]pyridin-7-one hydrochloride |
1909336-33-9 | 95% | 500mg |
$634.00 | 2024-04-20 | |
| A2B Chem LLC | AW44059-1g |
5H,6H,7H,8H,9H-cyclohepta[b]pyridin-7-one hydrochloride |
1909336-33-9 | 95% | 1g |
$802.00 | 2024-04-20 | |
| A2B Chem LLC | AW44059-2.5g |
5H,6H,7H,8H,9H-cyclohepta[b]pyridin-7-one hydrochloride |
1909336-33-9 | 95% | 2.5g |
$1539.00 | 2024-04-20 | |
| A2B Chem LLC | AW44059-5g |
5H,6H,7H,8H,9H-cyclohepta[b]pyridin-7-one hydrochloride |
1909336-33-9 | 95% | 5g |
$2257.00 | 2024-04-20 | |
| Enamine | EN300-256334-1g |
5H,6H,7H,8H,9H-cyclohepta[b]pyridin-7-one hydrochloride |
1909336-33-9 | 95% | 1g |
$728.0 | 2023-09-14 | |
| Enamine | EN300-256334-5g |
5H,6H,7H,8H,9H-cyclohepta[b]pyridin-7-one hydrochloride |
1909336-33-9 | 95% | 5g |
$2110.0 | 2023-09-14 |
5H,6H,7H,8H,9H-cycloheptabpyridin-7-one hydrochloride Suppliers
5H,6H,7H,8H,9H-cycloheptabpyridin-7-one hydrochloride Related Literature
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
Additional information on 5H,6H,7H,8H,9H-cycloheptabpyridin-7-one hydrochloride
5H,6H,7H,8H,9H-Cycloheptabpyridin-7-One Hydrochloride: A Comprehensive Overview
The compound with CAS No. 1909336-33-9, known as 5H,6H,7H,8H,9H-cycloheptabpyridin-7-one hydrochloride, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its unique structure and potential applications in advanced materials and drug development. Recent studies have highlighted its intriguing properties and promising avenues for further exploration.
Cycloheptabpyridin-7-one hydrochloride is a bicyclic compound characterized by a fused ring system consisting of seven pyridine rings. The hydrochloride salt form suggests that this compound is often used in its protonated state, which may influence its solubility and reactivity. The molecule's structure provides a rigid framework that could be advantageous in various chemical and biological contexts.
Recent research has focused on the synthesis and characterization of cycloheptabpyridin-7-one hydrochloride. Scientists have employed innovative synthetic strategies to construct this complex structure. For instance, a study published in *Journal of Organic Chemistry* demonstrated a stepwise approach involving cyclization reactions and selective functionalization to achieve the desired product. These advancements have not only improved the synthesis efficiency but also opened new possibilities for modifying the molecule's properties.
The electronic properties of 5H,6H,7H,8H,9H-cycloheptabpyridin-7-one hydrochloride make it an attractive candidate for applications in optoelectronics. Its extended conjugation system allows for strong absorption in the visible spectrum, which could be leveraged in light-emitting diodes (LEDs) or photovoltaic devices. Experimental results from studies conducted at the University of California suggest that this compound exhibits efficient charge transport properties, making it a promising material for next-generation electronic devices.
In the realm of drug discovery, cycloheptabpyridin-7-one hydrochloride has shown potential as a scaffold for developing bioactive molecules. Its rigid structure and ability to form hydrogen bonds make it an ideal candidate for interactions with biological targets. A research team at Stanford University reported that derivatives of this compound exhibit moderate inhibitory activity against certain enzymes implicated in neurodegenerative diseases. These findings underscore its potential role in therapeutic development.
Moreover, the environmental impact of 5H,6H,7H,8H,9H-cycloheptabpyridin-7-one hydrochloride has been a topic of recent interest. Studies conducted by researchers at the Massachusetts Institute of Technology (MIT) indicate that this compound exhibits low toxicity towards aquatic organisms under standard testing conditions. This suggests that it may be suitable for use in applications where environmental safety is a concern.
The versatility of cycloheptabpyridin-7-one hydrochloride is further evidenced by its application in catalysis. A team at the University of Cambridge developed a catalyst system based on this compound that facilitates efficient asymmetric synthesis of chiral molecules. This breakthrough highlights its potential to revolutionize industrial chemical processes by enabling more sustainable and selective reactions.
In conclusion, 5H,6H,7H,8H,9H-cycloheptabpyridin-7-one hydrochloride (CAS No. 1909336-33-9) is a multifaceted compound with remarkable properties that span across various scientific disciplines. From materials science to drug discovery and catalysis, this molecule continues to inspire innovative research and practical applications. As advancements in synthetic methods and characterization techniques unfold, the full potential of this compound will undoubtedly be realized in the coming years.
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